- Preparation of diazirine photo-clicked tags as small molecule labels for elucidation of small molecule-protein and protein-protein interactions, World Intellectual Property Organization, , ,
Cas no 96145-98-1 (5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole)

96145-98-1 structure
Nome del prodotto:5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole
5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol
- 5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole
- 1-phenyl-3-trifluoromethyl-5-hydroxypyrazole
- 2-Phenyl-5-trifluoro
- 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
- 5-Hydroxy-1-phenyl-3-(trifluoromethyl)-1H-pyrazole
- 1-phenyl-3-[trifluoromethyl]-1h-pyrazol-5-ol
- 2-phenyl-5-(trifluoromethyl)pyrazol-3-ol
- Maybridge1_004315
- 1H-Pyrazol-5-ol, 1-phenyl-3-(trifluoromethyl)-
- HMS553M05
- PSQCMVQGPMFFCX-UHFFFAOYSA-N
- CGMKIOXMUMZDAP-UHFFFAOYSA-N
- HMS1590E01
- STK
- 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (ACI)
- 1-Phenyl-3-trifluoromethyl-1H-pyrazol-5-ol
- Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
- SCHEMBL537395
- 96145-98-1
- CS-10775
- SR-01000253389-1
- EN300-229754
- 1-phenyl-3-trifluoromethyl-5-pyrazolone
- MFCD03714773
- 1-phenyl-3-trifluoromethylpyrazol-5-one
- AKOS000310728
- 781-93-1
- SR-01000636391-1
- SCHEMBL486072
- SR-01000253389
- 2-phenyl-5-(trifluoromethyl)-2,3-dihydro-1H-pyrazol-3-one
- 1H-Pyrazol-5-ol,1-phenyl-3-(trifluoromethyl)-
- 2-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-one
- AC-26699
- CS-0040063
- 2-phenyl-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one
- BBL039000
- STK312844
- NS00016418
- CCG-46714
- DTXSID60358397
-
- MDL: P188887
- Inchi: 1S/C10H7F3N2O/c11-10(12,13)8-6-9(16)15(14-8)7-4-2-1-3-5-7/h1-6,16H
- Chiave InChI: CGMKIOXMUMZDAP-UHFFFAOYSA-N
- Sorrisi: FC(C1C=C(O)N(C2C=CC=CC=2)N=1)(F)F
Proprietà calcolate
- Massa esatta: 228.05100
- Massa monoisotopica: 228.05104734g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 16
- Conta legami ruotabili: 1
- Complessità: 319
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Superficie polare topologica: 32.299
- XLogP3: 2.4
- Conta Tautomer: 3
Proprietà sperimentali
- Densità: 1.39
- Punto di ebollizione: 318.4°C at 760 mmHg
- Punto di infiammabilità: 146.4°C
- Indice di rifrazione: 1.543
- PSA: 38.05000
- LogP: 2.59670
5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole Informazioni sulla sicurezza
- Dichiarazione di pericolo: H315-H319-H335
5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole Dati doganali
- CODICE SA:2933199090
- Dati doganali:
Codice doganale cinese:
2933199090Panoramica:
2933199090. altri composti ad anelli pirazolici non fusi strutturalmente. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma
Riassunto:
2933199090. altri composti contenenti nella struttura un anello pirazolo non condensato (idrogenato o no). IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1211614-25g |
2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol |
96145-98-1 | 95% | 25g |
$470 | 2024-07-23 | |
abcr | AB302131-1 g |
2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol, 95%; . |
96145-98-1 | 95% | 1g |
€99.60 | 2022-03-03 | |
Fluorochem | 025315-1g |
2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol |
96145-98-1 | 95% | 1g |
£30.00 | 2022-03-01 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P86730-250mg |
1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol |
96145-98-1 | 250mg |
¥76.0 | 2021-09-04 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P86730-1g |
1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol |
96145-98-1 | 1g |
¥196.0 | 2021-09-04 | ||
abcr | AB302131-10 g |
2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol, 95%; . |
96145-98-1 | 95% | 10g |
€391.70 | 2022-03-03 | |
Chemenu | CM101475-10g |
1H-Pyrazol-5-ol,1-phenyl-3-(trifluoromethyl)- |
96145-98-1 | 95%+ | 10g |
$286 | 2024-07-18 | |
Chemenu | CM101475-10g |
1H-Pyrazol-5-ol,1-phenyl-3-(trifluoromethyl)- |
96145-98-1 | 95+% | 10g |
$276 | 2021-08-06 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P841426-1g |
2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol |
96145-98-1 | 95% | 1g |
216.00 | 2021-05-17 | |
Chemenu | CM101475-25g |
1H-Pyrazol-5-ol,1-phenyl-3-(trifluoromethyl)- |
96145-98-1 | 95+% | 25g |
$639 | 2021-08-06 |
5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Solvents: Ethanol ; 12 h, reflux
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Ethanol ; 50 °C; 24 h, reflux
Riferimento
- Preparation of pyrrazole derivatives as neuroprotective agents, China, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Ethanol ; 24 h, reflux
Riferimento
- Synthesis, electrochemical, photophysical, and electroluminescent properties of organic dyes containing pyrazolo[3, 4-b]quinoline chromophoreDyes and Pigments, 2015, 121, 138-146,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Ethanol
Riferimento
- Reaction of polyfluorinated copper(II) β-diketonates and β-keto esterates with hydrazinesIzvestiya Akademii Nauk SSSR, 1990, (3), 640-5,
Metodo di produzione 5
Condizioni di reazione
1.1 Solvents: Ethanol ; 25 - 30 °C; 8 h, reflux; reflux → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 1 h, pH 7, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 1 h, pH 7, rt
Riferimento
- Synthesis of Isoxazole, 1, 2, 4-Oxadiazole and (1H-Pyrazol-4-yl)-methanone Oxime Derivatives from N-Hydroxy-1H-pyrazole-4-carbimidoyl Chloride and their Biological ActivityJournal of Heterocyclic Chemistry, 2016, 53(3), 754-761,
Metodo di produzione 6
Condizioni di reazione
Riferimento
- Synthesis and biological evaluation of polyfluoroalkylated antipyrines and their isomeric O-methylpyrazolesMedicinal Chemistry (Sharjah, 2019, 15(5), 521-536,
Metodo di produzione 7
Condizioni di reazione
1.1 Solvents: Acetic acid ; 3 - 4 h, reflux
Riferimento
- New one-pot synthesis of 4-hydroxyimino-5-polyfluoroalkylpyrazol-3-ones, their structure and biological activityChemistry of Heterocyclic Compounds (New York, 2019, 55(1), 52-59,
Metodo di produzione 8
Condizioni di reazione
1.1 Catalysts: Hydrochloric acid Solvents: Ethanol ; 8 - 12 h, reflux
Riferimento
- Design, an efficient ecofriendly synthesis of spirooxindole derivatives and their anticancer activity supported by molecular docking studiesWorld Journal of Pharmacy and Pharmaceutical Sciences, 2014, 3(8), 1895-1914,
Metodo di produzione 9
Condizioni di reazione
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ; 4 - 5 h, reflux
Riferimento
- Synthesis and biological activities of new 5-(4-methylthio)-pyrazole-phosphatesHecheng Huaxue, 2002, 10(2), 167-169,
Metodo di produzione 10
Condizioni di reazione
1.1 Solvents: Ethanol ; 8 h, rt → 90 °C
Riferimento
- Preparation of 4-substituted quinoline derivative and its application as pesticides, China, , ,
Metodo di produzione 11
Condizioni di reazione
1.1 Catalysts: Hydrochloric acid Solvents: Ethanol , Water
Riferimento
- Synthesis and antibacterial activity of 4,4'-(aryl or alkylmethylene)-bis(1H-pyrazol-5-ol) derivativesMedicinal Chemistry Research, 2014, 23(1), 158-167,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Ethanol ; 3 - 4 h, reflux
Riferimento
- Regiocontrolled N-, O- and C-methylation of 1-phenyl-3-polyfluoroalkyl-1H-pyrazol-5-olsJournal of Fluorine Chemistry, 2018, 206, 72-81,
Metodo di produzione 13
Condizioni di reazione
1.1 Solvents: Methanol ; 6 h, rt → reflux
Riferimento
- Discovery of novel danshensu derivatives bearing pyrazolone moiety as potential anti-ischemic stroke agents with antioxidant activityBioorganic Chemistry, 2023, 131,,
Metodo di produzione 14
Condizioni di reazione
1.1 Solvents: Ethanol ; 12 h, reflux; reflux → 24 °C
Riferimento
- Small Molecule Interactome Mapping by Photoaffinity Labeling Reveals Binding Site Hotspots for the NSAIDsJournal of the American Chemical Society, 2018, 140(12), 4259-4268,
Metodo di produzione 15
Condizioni di reazione
1.1 Catalysts: Acetic acid ; overnight, 110 °C
Riferimento
- Structure-activity relationships in a new class of non-substrate-like covalent inhibitors of the bacterial glycosyltransferase LgtCBioorganic & Medicinal Chemistry, 2018, 26(11), 2973-2983,
Metodo di produzione 16
Condizioni di reazione
1.1 rt; 1 - 15 min
Riferimento
- Microwave versus ultrasound assisted synthesis of some new heterocycles based on pyrazolone moietyJournal of Saudi Chemical Society, 2010, 14(3), 287-299,
Metodo di produzione 17
Condizioni di reazione
1.1 Solvents: Ethanol ; 25 - 30 °C; 8 h, reflux; reflux → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 1 h, pH 7, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 1 h, pH 7, rt
Riferimento
- Synthesis and antimicrobial activity of 2-(1H-pyrazol-4-yl)-1H-benzo[d]imidazole derivativesWorld Journal of Pharmacy and Pharmaceutical Sciences, 2014, 3(8), 2065-2079,
Metodo di produzione 18
Condizioni di reazione
1.1 Solvents: Ethanol ; 8 h, reflux; reflux → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7 - 8
1.3 Solvents: Water ; 1 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7 - 8
1.3 Solvents: Water ; 1 h, rt
Riferimento
- F(1H-Pyrazol-4-yl)methylene-Hydrazide derivatives: Synthesis and antimicrobial activityJournal of Heterocyclic Chemistry, 2020, 57(2), 751-760,
Metodo di produzione 19
Condizioni di reazione
1.1 Catalysts: Tosyl chloride Solvents: Methanol ; 3 - 4 h, reflux
Riferimento
- Synthesis and fungicidal activity of methyl N-methoxy-N-[2-(3-trifluoromethyl-1-substituted pyrazole-5-yloxymethylene)] phenylcarbamatesNongyaoxue Xuebao, 2004, 6(1), 17-21,
5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole Raw materials
- ethyl 4,4,4-trifluoro-3-oxobutanoate
- 2-Butenoic acid, 4,4,4-trifluoro-3-hydroxy-, ethyl ester
- Phenylhydrazine Hydrochloride (1:1)
- Copper, bis[ethyl 4,4,4-trifluoro-3-(oxo-κO)butanoato-κO']- (9CI)
5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole Preparation Products
5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole Letteratura correlata
-
Zhang-Pei Chen,Mu-Wang Chen,Lei Shi,Chang-Bin Yu,Yong-Gui Zhou Chem. Sci. 2015 6 3415
96145-98-1 (5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole) Prodotti correlati
- 493-36-7((+/-)-alphitonin)
- 2229495-84-3(4-3-(3-methoxyazetidin-3-yl)propylmorpholine)
- 894040-65-4(1-1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl-3-(1-hydroxybutan-2-yl)urea)
- 2172263-32-8(3-fluoro-5-(sulfanylmethyl)phenol)
- 859672-25-6(3-(3,4-dimethoxyphenyl)-7-(4-methoxyphenyl)amino-4H-chromen-4-one)
- 1565967-42-1(5-cyclopentyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride)
- 2228474-67-5(4-(3-methylpyridin-2-yl)butanal)
- 1152597-41-5(1-(1,1-dioxidotetrahydro-3-thienyl)-3-(2-thienyl)-1H-pyrazol-5-amine)
- 2770501-83-0((9H-fluoren-9-yl)methyl N-(2-hydroxy-2-methylcyclopentyl)-N-methylcarbamate)
- 1805429-63-3(3-(Chloromethyl)-5-cyano-4-(difluoromethyl)pyridine-2-methanol)
Fornitori consigliati
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
